molecular formula C10H13NO4S B1368818 Methyl 2-[4-(Methylsulfonamido)phenyl]acetate CAS No. 57486-70-1

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate

Cat. No. B1368818
CAS RN: 57486-70-1
M. Wt: 243.28 g/mol
InChI Key: KYOSZSOSUVEMFQ-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 g/mol.


Molecular Structure Analysis

The InChI code for “Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” is 1S/C10H13NO4S/c1-15-10(12)7-8-3-5-9(6-4-8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” appears as a white to yellow solid . It has a molecular weight of 243.28 g/mol. The compound’s density, boiling point, and melting point are not specified in the search results.

Scientific Research Applications

  • Summary of the application : Methyl 2-[4-(Methylsulfonamido)phenyl]acetate is used in the design and synthesis of benzimidazole derivatives . These compounds are evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
  • Methods of application or experimental procedures : A series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as COX-1/COX-2 inhibitors . Furthermore, the synthesized compounds were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .
  • Results or outcomes : Several compounds showed selective inhibition to the COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI) = 134 . The tested compounds also have shown good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was also the safest one with Ulcer Index (UI) = 0.83 .

Safety And Hazards

The safety data sheet for “Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-[4-(methanesulfonamido)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-3-5-9(6-4-8)11-16(2,13)14/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOSZSOSUVEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250116
Record name Methyl 4-[(methylsulfonyl)amino]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate

CAS RN

57486-70-1
Record name Methyl 4-[(methylsulfonyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57486-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(methylsulfonyl)amino]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to preparation 3, react 4-aminobenzeneacetic acid, methyl ester with methanesulfonyl chloride, and pyridine to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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